4-Bromo-5-isopropyl-1H-indazole
Overview
Description
4-Bromo-5-isopropyl-1H-indazole is a heterocyclic compound with the molecular formula C10H11BrN2 It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system
Mechanism of Action
Target of Action
It’s worth noting that indazole derivatives, which include 4-bromo-5-isopropyl-1h-indazole, have been used in the development of new drugs due to their broad range of chemical and biological properties .
Mode of Action
It’s known that the cyclization process in the synthesis of indazole derivatives is greatly affected by the hydrogen bond .
Biochemical Pathways
Indazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Indazole derivatives have been reported to show a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-5-isopropyl-1H-indazole involves the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of a suitable precursor, such as 4-bromo-3-nitrotoluene, with isopropylmagnesium bromide to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of hydrazine hydrate to form the indazole ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-isopropyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the original compound.
Scientific Research Applications
4-Bromo-5-isopropyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of indazole derivatives and their potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-indazole: Similar structure but lacks the isopropyl group.
5-Methyl-1H-indazole: Similar indazole core with a methyl group instead of a bromine atom.
4,5-Dimethyl-1H-indazole: Contains two methyl groups instead of a bromine and an isopropyl group.
Uniqueness
4-Bromo-5-isopropyl-1H-indazole is unique due to the presence of both a bromine atom and an isopropyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-5-propan-2-yl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)7-3-4-9-8(10(7)11)5-12-13-9/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZRMRNUPRUYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)NN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626541 | |
Record name | 4-Bromo-5-(propan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610796-21-9 | |
Record name | 4-Bromo-5-(propan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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